Nuphacristine
Description
Structure
3D Structure
Properties
CAS No. |
119459-68-6 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
6-(furan-3-yl)-9-(hydroxymethyl)-2,6,7,8,9,9a-hexahydro-1H-quinolizine-3-carbaldehyde |
InChI |
InChI=1S/C15H19NO3/c17-8-11-1-3-14-12(9-18)2-4-15(16(14)7-11)13-5-6-19-10-13/h5-8,10,12,14-15,18H,1-4,9H2 |
InChI Key |
MBJDYNFDJNNEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=C(CCC2C1CO)C=O)C3=COC=C3 |
Origin of Product |
United States |
Advanced Methodologies for Nuphacristine Isolation and Purification from Biological Sources
Optimized Extraction Techniques from Nuphar luteum Rhizomes and Other Relevant Matrices
The initial step in isolating Nuphacristine involves its extraction from the primary biological source, the dried and pulverized rhizomes of Nuphar luteum. ijbpas.com The choice of extraction method is critical as it influences the yield and the purity of the crude alkaloid extract.
Solvent-Based Extraction Approaches and Considerations
Solvent-based extraction is a foundational technique for obtaining alkaloids from plant materials. The selection of solvents is dictated by the polarity of the target compound and the desire to minimize the co-extraction of undesirable matrix components. Phytochemical screening of Nuphar luteum has revealed a wide range of compounds, including tannins, saponins, and other classes of alkaloids, which must be considered during the design of an extraction protocol. ijbpas.com
The process typically begins with the defatting of the powdered rhizomes using a nonpolar solvent like petroleum ether or n-hexane to remove lipids. Following this, extraction of the alkaloids is performed using a more polar solvent. Methanol (B129727) and ethanol (B145695) are commonly employed due to their effectiveness in solubilizing a broad spectrum of alkaloids. ijbpas.com The choice between different alcohols or aqueous-organic mixtures can be optimized to enhance the selectivity for C15 alkaloids like this compound. ijbpas.comcolab.ws
Acid-base extraction is a classic and highly effective approach for the selective isolation of alkaloids. The powdered plant material is first treated with an acidic aqueous solution (e.g., dilute hydrochloric acid or acetic acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. The acidic extract is then separated from the solid plant residue. Subsequently, the pH of the aqueous extract is raised by adding a base (e.g., ammonia (B1221849) or sodium carbonate), which deprotonates the alkaloids, causing them to precipitate or become extractable into an immiscible organic solvent like chloroform (B151607) or dichloromethane. This process effectively separates the alkaloids from neutral and acidic plant constituents.
**Table 1: Comparison of Solvent Systems for Alkaloid Extraction from *Nuphar luteum***
| Solvent System | Polarity | Target Compounds | Considerations |
|---|---|---|---|
| n-Hexane / Petroleum Ether | Nonpolar | Lipids, Waxes | Used for initial defatting step to improve subsequent extraction efficiency. |
| Chloroform | Intermediate | Alkaloids, Terpenoids ijbpas.com | Good selectivity for many alkaloids but carries environmental and safety concerns. |
| Ethanol / Methanol | Polar | Broad-spectrum including alkaloids, flavonoids, tannins ijbpas.com | High extraction efficiency for polar compounds; may require extensive downstream purification. |
| Acidified Water (e.g., H₂O/HCl) | Highly Polar | Protonated Alkaloids (Salts) | Highly selective for basic compounds; part of the acid-base extraction protocol. |
Supercritical Fluid Extraction Methodologies
Supercritical Fluid Extraction (SFE) represents a modern, green alternative to traditional solvent-based methods. ajgreenchem.com This technique utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), which exhibits properties of both a liquid and a gas. wikipedia.org Supercritical CO₂ has excellent solvating power, high diffusivity, low viscosity, and no surface tension, allowing for rapid and efficient penetration into the plant matrix. ajgreenchem.comwikipedia.org
A key advantage of SFE is its tuneable selectivity. By precisely controlling the temperature and pressure, the density and solvating power of the supercritical fluid can be modified. wikipedia.org This allows for the targeted extraction of specific classes of compounds. For this compound, a stepped pressure gradient could first remove less polar compounds at lower pressures before increasing the pressure to extract the target alkaloid. The selectivity of supercritical CO₂ can be further enhanced by adding a small amount of a polar co-solvent, such as methanol or ethanol, which improves the extraction efficiency for more polar compounds like alkaloids. wikipedia.orgnih.gov The process is also advantageous as the CO₂ can be easily removed from the extract by depressurization, leaving a solvent-free product. dsm-firmenich.com
High-Resolution Chromatographic Separation Strategies
Following crude extraction, the complex mixture of alkaloids must be subjected to high-resolution chromatographic techniques to isolate this compound in a pure form.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. Reversed-phase (RP-HPLC) is the most common mode used for alkaloid separation. waters.com
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used. The mobile phase consists of a mixture of water and an organic modifier, typically acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape by suppressing the ionization of residual silanol (B1196071) groups and ensuring the alkaloids are in a consistent protonated state. nih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is generally required to resolve the complex mixture of Nuphar alkaloids. waters.com
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to handle larger quantities of the crude extract. Fractions are collected as they elute from the column, and those containing the target compound, as determined by analytical HPLC or other analytical methods, are combined and concentrated to yield pure this compound.
Table 2: Exemplary HPLC Parameters for Nuphar Alkaloid Separation
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., >20 mm ID, 10 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A: 0.1% Formic Acid in Water B: Acetonitrile | | Elution Mode | Gradient | Gradient or Isocratic | | Flow Rate | ~1.0 mL/min | >20 mL/min | | Detection | UV (e.g., 254 nm), MS | UV-directed fractionation | | Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
Countercurrent Chromatography and Centrifugal Partition Chromatography for Alkaloid Fractionation
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample and ensuring high recovery. americanlaboratory.comnih.gov This makes it particularly well-suited for the fractionation of crude plant extracts. researchgate.net CCC and its high-speed variant, High-Speed Countercurrent Chromatography (HSCCC), as well as Centrifugal Partition Chromatography (CPC), operate by partitioning solutes between two immiscible liquid phases within a coil or series of chambers subjected to a centrifugal field. aocs.orgroutledge.com
For the separation of Nuphar alkaloids, a suitable biphasic solvent system is selected. A common system for alkaloids is the HEMWat system, composed of hexane-ethyl acetate-methanol-water. The ratio of these solvents is carefully adjusted to achieve an optimal partition coefficient (K) for this compound. The crude alkaloid extract is dissolved in a portion of either the stationary or mobile phase and injected into the chromatograph. The components of the mixture are then separated based on their differential partitioning between the two liquid phases, allowing for the fractionation of the extract into alkaloid-rich fractions for further purification by HPLC. nih.gov
Specialized Column Chemistries for this compound Isolation
While C18 columns are the workhorse for reversed-phase separations, specialized column chemistries can provide alternative selectivity and resolve difficult co-eluting impurities. For polar compounds like alkaloids, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. researchgate.net HILIC columns use a polar stationary phase (e.g., bare silica, or bonded with diol or amide functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, with a small amount of an aqueous or polar component. In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and partitioning occurs between this layer and the bulk mobile phase. This mode often provides better retention and separation for polar and basic compounds that are poorly retained in reversed-phase chromatography. researchgate.net The elution order in HILIC is typically the inverse of that in RP-HPLC, offering orthogonal selectivity that can be exploited in two-dimensional separation schemes.
Purity Assessment and Quantification Methodologies for Isolated this compound
Following the successful isolation and purification of this compound, rigorous analytical methodologies are required to assess its purity and determine its concentration in a given sample. These methods are crucial for ensuring the identity, quality, and consistency of the compound for research purposes. The primary techniques employed for the purity assessment and quantification of this compound and related alkaloids include advanced chromatographic and spectrometric methods.
The structural elucidation of this compound was originally established through comprehensive spectral analysis, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS), alongside chemical transformations. Current time information in Bangalore, IN.bioline.org.brijbpas.comcore.ac.uk These foundational techniques remain integral to confirming the chemical identity and purity of the isolated compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purity assessment and quantification of alkaloids like this compound. bioline.org.br Its high resolution and sensitivity allow for the separation of the target analyte from closely related impurities that may be present in the extract.
For purity analysis, an isolated sample of this compound is analyzed, and the resulting chromatogram is examined. A single, sharp, and symmetrical peak at the expected retention time is indicative of high purity. The presence of additional peaks suggests the existence of impurities, and the area of these peaks relative to the main peak can be used to estimate the purity level.
For quantification, an HPLC method is validated to ensure its accuracy and reliability. nih.gov This involves establishing several key parameters:
Linearity: A calibration curve is generated by analyzing a series of standard solutions of known this compound concentrations. The linear relationship between concentration and peak area is then established. For alkaloid analysis, correlation coefficients (r²) greater than 0.99 are typically achieved, indicating excellent linearity. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately quantified. nih.gov These values are crucial for analyzing samples with trace amounts of the compound.
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. These are assessed using replicate analyses of quality control samples.
A typical HPLC system for this purpose would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often containing an acid modifier such as formic acid or trifluoroacetic acid to ensure sharp peak shapes for the basic alkaloid. researchgate.netpjoes.com
Table 1: Illustrative HPLC Parameters for this compound Quantification
| Parameter | Value / Description |
| Chromatographic Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at a specified wavelength |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Linearity (Range) | 1 - 200 µg/mL (Correlation Coefficient, r² > 0.999) |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile compounds like sesquiterpene alkaloids. boku.ac.atthermofisher.com In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. innovatechlabs.com The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for definitive identification by comparing it to spectral libraries. boku.ac.at
For quantification, GC-MS can be operated in two modes:
Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing comprehensive structural information. This is useful for identifying unknown compounds. thermofisher.com
Selected Ion Monitoring (SIM) Mode: The instrument is set to monitor only a few specific ions that are characteristic of this compound. thermofisher.com This mode offers significantly higher sensitivity and is the preferred method for trace quantification, as it reduces background noise and improves the signal-to-noise ratio. sepscience.com
Quantification is achieved by creating a calibration curve that plots the response of a characteristic ion against the concentration of standard solutions. Often, an internal standard is used to correct for variations in sample injection and ionization. A Flame Ionization Detector (FID) can also be used in conjunction with the mass spectrometer for quantification. boku.ac.at
Table 2: General GC-MS Parameters for Alkaloid Analysis
| Parameter | Value / Description |
| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (for purity/identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Quantifier Ion | A specific, abundant, and unique fragment ion from the this compound mass spectrum |
| Qualifier Ions | 2-3 other characteristic ions to confirm identity |
By employing these advanced and validated methodologies, researchers can confidently ascertain the purity of isolated this compound and accurately quantify its presence, ensuring the reliability and reproducibility of subsequent scientific investigations.
Sophisticated Structural Elucidation and Stereochemical Assignment of Nuphacristine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. numberanalytics.comnumberanalytics.com For a molecule like Nuphacristine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals. core.ac.uk
The initial analysis begins with 1D NMR experiments. The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for all hydrogen atoms in the molecule. slideshare.net The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons and their electronic environments. researchgate.netslideshare.net
While 1D spectra provide foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle. numberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). princeton.eduscribd.com It is instrumental in piecing together spin systems, such as identifying adjacent protons in an alkyl chain or on an aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). scribd.comlibretexts.org It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away. core.ac.uklibretexts.org This technique is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. numberanalytics.comprinceton.edu NOESY cross-peaks indicate that two protons are close to each other in space (typically < 5 Å), which is indispensable for determining the relative stereochemistry of the molecule.
The following table represents typical chemical shift ranges that would be expected for the structural elucidation of a Nuphar alkaloid like this compound.
| Technique | Observed Correlation | Information Gained |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Provides details on the electronic environment and number of neighboring protons for each hydrogen atom. |
| ¹³C NMR | Chemical Shift (δ) | Indicates the number of unique carbon atoms and their respective functional groups (e.g., C=O, C-N, C-O). |
| COSY | ¹H ↔ ¹H (2-3 bonds) | Maps proton-proton spin systems, revealing H-C-C-H connectivities. |
| HSQC | ¹H ↔ ¹³C (1 bond) | Directly links each proton to its attached carbon atom. |
| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Establishes long-range connectivity, linking molecular fragments and identifying quaternary carbons. |
| NOESY | ¹H ↔ ¹H (through space) | Determines the relative stereochemistry by identifying protons that are physically close to each other. |
Following isolation, assessing the purity of the compound is critical. Quantitative NMR (qNMR) is a primary analytical method for determining the purity of an organic molecule without requiring an identical reference standard for the analyte itself. usp.orgox.ac.uk The technique involves accurately weighing the isolated compound (e.g., this compound) and a certified internal standard of known purity into an NMR tube. mestrelab.com The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the known amount of the internal standard. ox.ac.uk For ¹³C qNMR, challenges such as long relaxation times and the Nuclear Overhauser Effect (NOE) must be addressed, often by using relaxation agents and inverse-gated decoupling sequences. nanalysis.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in chemical analysis that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or more decimal places). nih.govbioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula from its exact mass, a critical first step in identifying a new natural product. uni-rostock.de
To analyze a molecule by mass spectrometry, it must first be ionized. ESI and APCI are "soft" ionization techniques that are well-suited for natural products like alkaloids, as they typically generate intact molecular ions with minimal in-source fragmentation. cornell.eduwikipedia.org
Electrospray Ionization (ESI): This is the most common technique for polar and thermally labile molecules. In positive ion mode, which is typical for nitrogen-containing alkaloids, ESI generates protonated molecules, [M+H]⁺. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds. It uses a corona discharge to ionize the solvent gas, which then transfers a proton to the analyte molecule, also forming [M+H]⁺ ions.
The high mass accuracy of HRMS allows for the differentiation between molecular formulas that have the same nominal mass. labmanager.com For example, once the exact mass of the [M+H]⁺ ion for this compound is measured, software can generate a short list of possible elemental compositions, which can be narrowed down to a single correct formula using other spectroscopic data and chemical logic.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing the fragmentation of a selected ion. wikipedia.org In an MS/MS experiment, the molecular ion (e.g., the [M+H]⁺ of this compound) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed. researchgate.net The fragmentation pattern is like a molecular fingerprint, providing crucial clues about the compound's structure, such as the nature of side chains and the core ring system. libretexts.orglibretexts.org For alkaloids, fragmentation pathways are often well-characterized and can reveal the structure of different parts of the molecule. jlu.edu.cnresearchgate.net Analyzing these pathways helps confirm the proposed structure derived from NMR data. nih.gov
| Parameter | Information Provided |
| HRMS (m/z) | Provides the exact mass of the molecular ion, enabling the determination of the precise elemental composition (molecular formula). |
| MS/MS Fragmentation | Reveals the masses of structural fragments, offering a "blueprint" of the molecule's substructures and confirming the connectivity of the core skeleton. |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, primarily Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comlibretexts.org The technique is based on the principle that chemical bonds vibrate at specific, quantized frequencies. mdpi.comreed.edu When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its bond vibrations. libretexts.org An FTIR spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where peaks correspond to specific functional groups. This method is complementary to NMR and MS, providing rapid confirmation of key structural features. researchgate.net For an alkaloid like this compound, FTIR would be used to identify characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), C-N, C-O, and various C-H bonds. core.ac.uk
| Functional Group | Typical Vibrational Frequency (cm⁻¹) |
| O-H Stretch (Alcohols, Phenols) | 3200 - 3600 (broad) |
| C-H Stretch (Alkanes) | 2850 - 3000 |
| C=O Stretch (Ketones, Esters) | 1670 - 1780 |
| C=C Stretch (Aromatics) | 1450 - 1600 |
| C-N Stretch (Amines) | 1000 - 1350 |
| C-O Stretch (Alcohols, Ethers, Esters) | 1050 - 1300 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy was one of the key analytical methods employed in the initial characterization of this compound. ijbpas.com This technique is instrumental in identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
While the foundational 1988 publication by Cybulski et al. affirmed the use of IR spectroscopy in this compound's structural elucidation, the specific absorption bands (in cm⁻¹) are not detailed in currently accessible scientific literature and databases. Generally, for related Nuphar alkaloids containing hydroxyl (O-H), amine (N-H), C-H (alkane), and furan (B31954) ring (C-O, C=C) functionalities, the IR spectrum would be expected to show characteristic peaks. For instance, a broad absorption in the 3500-3200 cm⁻¹ region would indicate O-H stretching, while strong bands in the 3000-2850 cm⁻¹ range would correspond to C-H stretching. Without the primary data, a detailed analysis and data table for this compound cannot be constructed.
Raman Spectroscopy
There is no evidence in the available scientific literature to suggest that Raman spectroscopy was utilized in the structural elucidation of this compound. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information on molecular vibrations and is often complementary to IR spectroscopy. However, searches of chemical databases and scholarly articles yield no data or mentions of this technique in relation to this compound.
Chiroptical Methods for Absolute Stereochemical Elucidation
Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction
A review of published scientific data reveals no specific application of Electronic Circular Dichroism (ECD) spectroscopy for the stereochemical analysis of this compound. While ECD is a powerful technique for assigning the absolute configuration of chiral compounds, and has been used to establish the stereochemistry of other, more complex C30 sulfur-containing Nuphar alkaloids, there are no available ECD spectra or computational studies for the C15 alkaloid this compound itself.
Optical Rotatory Dispersion (ORD) Analysis
Similar to ECD, there is no information available in the scientific literature regarding the use of Optical Rotatory Dispersion (ORD) in the analysis of this compound. ORD, an older chiroptical technique that measures the change in optical rotation with respect to wavelength, can also be used to determine absolute configuration, often by observing characteristic Cotton effect curves. Despite its utility, no ORD data for this compound has been reported.
Chemical Derivatization and Degradation Studies for Structural Confirmation
The foundational research on this compound states that its structure and stereochemistry were established in part through "chemical transformations." ijbpas.com This classical approach to structure elucidation involves converting the unknown compound into known substances through controlled chemical reactions, such as derivatization or degradation. By identifying the resulting products, the carbon skeleton and the position of functional groups in the original molecule can be inferred. However, the specific reactions, reagents, and resulting products from the chemical derivatization or degradation of this compound are not described in the accessible literature, precluding a detailed discussion of this aspect of its structural confirmation.
Elucidation of Nuphacristine Biosynthesis and Biogenetic Pathways
Proposed Biogenetic Hypotheses for Nuphacristine Formation
The biogenesis of Nuphar alkaloids is believed to originate from both the terpenoid and lysine-derived piperidine (B6355638) pathways. pageplace.dersc.org this compound, as a C15 sesquiterpene alkaloid, is hypothesized to be formed from the condensation of a C10 geranyl pyrophosphate (GPP) or its isomer, neryl pyrophosphate, with a C5 dimethylallyl pyrophosphate (DMAPP) to yield a C15 farnesyl pyrophosphate (FPP). This FPP then undergoes cyclization to form the sesquiterpenoid skeleton.
Simultaneously, the quinolizidine (B1214090) ring characteristic of Nuphar alkaloids is derived from the amino acid lysine (B10760008). rsc.org Through a series of enzymatic reactions involving decarboxylation and oxidative deamination, lysine is converted to cadaverine (B124047) and then to Δ1-piperideine. The dimerization of Δ1-piperideine is a key step in forming the quinolizidine core. rsc.org
The final proposed step in the formation of the basic Nuphar alkaloid skeleton, such as deoxynupharidine, is the condensation of the sesquiterpenoid intermediate with the quinolizidine core. Subsequent enzymatic modifications, such as hydroxylations, are thought to lead to the diversity of Nuphar alkaloids, including this compound. cdnsciencepub.comnih.gov The specific enzymes and the exact sequence of these final modifications for this compound are still a subject of ongoing research.
Isotopic Labeling Studies to Trace Precursor Incorporation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. rsc.orguga.edu By feeding a plant with a precursor labeled with a stable or radioactive isotope, researchers can track the incorporation of the label into the final natural product, thereby confirming the precursors and intermediates of the pathway.
While specific stable isotope feeding experiments for this compound have not been extensively reported, studies on the biosynthesis of the related quinolizidine alkaloids in other plants provide a model for how such experiments would be conducted in Nuphar luteum. rsc.orgrsc.org In these experiments, precursors labeled with stable isotopes like ¹³C or ¹⁵N are administered to the plant. After a period of metabolism, the alkaloids are extracted and analyzed by mass spectrometry or NMR to determine the position and extent of isotope incorporation.
Table 1: Hypothetical Stable Isotope Feeding Experiment for this compound Biosynthesis in Nuphar luteum
| Labeled Precursor Administered | Expected Labeled Intermediate | Analytical Technique | Anticipated Outcome for this compound |
|---|---|---|---|
| [¹³C₁₀]Geranyl pyrophosphate | ¹³C-labeled Farnesyl pyrophosphate | ¹³C-NMR, Mass Spectrometry | Incorporation of ¹³C into the sesquiterpenoid portion of the this compound molecule. |
| [¹⁵N₂]Lysine | ¹⁵N-labeled Cadaverine, ¹⁵N-labeled Δ1-piperideine | ¹⁵N-NMR, Mass Spectrometry | Incorporation of ¹⁵N into the nitrogen-containing quinolizidine ring of this compound. |
These experiments would provide definitive evidence for the proposed biogenetic origins of the different parts of the this compound molecule.
Radiotracer studies, often using ¹⁴C-labeled precursors, have been fundamental in elucidating the biosynthesis of many alkaloids, including the quinolizidine alkaloids. rsc.org These studies involve feeding the plant with a radiolabeled precursor and then tracking the radioactivity through various intermediates to the final product.
In the context of this compound biosynthesis, administering [¹⁴C]lysine to Nuphar luteum would be expected to result in radioactive this compound, confirming lysine as the precursor for the quinolizidine ring. Similarly, feeding with [¹⁴C]mevalonic acid, a precursor to isoprenoids, would be expected to label the sesquiterpene portion of the molecule. The distribution of radioactivity within the molecule can be determined by chemical degradation studies, providing further detail on the biosynthetic pathway.
Table 2: Proposed Radiotracer Experiments for this compound Pathway Mapping
| Radiotracer Administered | Target Moiety in this compound | Detection Method | Expected Result |
|---|---|---|---|
| [¹⁴C]Lysine | Quinolizidine ring | Scintillation counting, Autoradiography | Detection of radioactivity in isolated this compound. |
| [¹⁴C]Mevalonic Acid | Sesquiterpenoid skeleton | Scintillation counting, Autoradiography | Detection of radioactivity in isolated this compound. |
Enzymatic Mechanisms and Biosynthetic Gene Cluster Identification
The biosynthesis of complex natural products like this compound is catalyzed by a series of specific enzymes. The genes encoding these enzymes are often physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). nih.govresearchgate.net Identifying and characterizing these enzymes and the BGC is key to fully understanding and potentially engineering the biosynthetic pathway.
While the specific enzymes for this compound biosynthesis are yet to be fully characterized, based on the proposed pathway, several key enzyme classes are expected to be involved.
Terpene Synthases (TSs): A farnesyl pyrophosphate synthase would catalyze the formation of FPP, followed by a specific terpene synthase that would cyclize FPP to form the characteristic sesquiterpenoid skeleton of the Nuphar alkaloids. pnas.org
Lysine Decarboxylase (LDC): This enzyme would catalyze the conversion of lysine to cadaverine, the first committed step in the formation of the quinolizidine ring. rsc.org
Amine Oxidases: These enzymes are likely involved in the conversion of cadaverine to Δ1-piperideine. rsc.org
Cytochrome P450 Monooxygenases (P450s): This versatile class of enzymes is likely responsible for the various oxidative modifications, such as hydroxylations, that decorate the core alkaloid structure to produce the final diversity of Nuphar alkaloids, including this compound. researchgate.net
Transferases: Various transferases may be involved in modifying the core structure.
Table 3: Putative Enzymes in this compound Biosynthesis
| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Farnesyl Pyrophosphate Synthase | Isoprenoid chain elongation | GPP, DMAPP | Farnesyl pyrophosphate (FPP) |
| Sesquiterpene Synthase | Cyclization of FPP | Farnesyl pyrophosphate | Cyclic sesquiterpene intermediate |
| Lysine Decarboxylase | Decarboxylation | L-Lysine | Cadaverine |
| Amine Oxidase | Oxidative deamination | Cadaverine | Δ1-piperideine |
With the advancement of genome sequencing technologies, it is now feasible to mine the genome of Nuphar luteum to identify the biosynthetic gene cluster (BGC) responsible for this compound production. nih.govresearchgate.netpnas.org This bioinformatic approach involves searching for genes encoding the key enzyme classes mentioned above, often looking for their co-localization within a specific region of the genome. psu.edu
The discovery of a putative BGC would be followed by functional characterization of the candidate genes. This is typically done by heterologous expression of the genes in a model organism (like yeast or E. coli) and then assaying the resulting enzymes for their predicted activity. nih.gov The identification of the complete BGC for this compound would not only provide a definitive understanding of its biosynthesis but also open up possibilities for its biotechnological production through metabolic engineering. The search for hybrid BGCs containing both terpene cyclase and nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) genes has also proven to be a successful strategy in discovering novel alkaloidal terpenoids in other organisms. researchgate.netnih.govresearchgate.net
Comparative Biosynthetic Analysis with Other Nuphar Alkaloids and Related Pseudophrynamine Alkaloids
The biosynthesis of Nuphar alkaloids, including this compound, is fundamentally distinct from that of pseudophrynamine alkaloids, reflecting their different chemical backbones and the organisms that produce them. Nuphar alkaloids are sesquiterpenoid structures derived from the acetate-mevalonate pathway in plants, while pseudophrynamine alkaloids are indole-based compounds biosynthesized by certain species of Australian frogs.
Biosynthesis of Nuphar Alkaloids
Nuphar alkaloids are classified as sesquiterpenoids, indicating their origin from a C15 isoprenoid precursor. gcprohru.ac.in The biogenetic pathway is believed to commence with monomeric furylpiperidine or furylquinolizidine units. gcprohru.ac.in The proposed biosynthesis for the more complex, dimeric thioalkaloids—a group to which many Nuphar compounds belong—involves a key dimerization step. nih.gov
Research, including total synthesis studies, suggests a biomimetic pathway where monomeric precursors undergo dimerization to form the central thiaspirane ring characteristic of many dimeric Nuphar alkaloids. nih.govacs.org A critical intermediate in this process is thought to be an electrophilic ene-iminium species, which facilitates the dimerization cascade. nih.gov Subsequent hydration or reduction of the resulting bis-iminium intermediate would lead to the various hydroxylated and non-hydroxylated dimeric alkaloids found in nature. nih.gov While the specific enzymatic steps for this compound, a C15 alkaloid isolated from Nuphar luteum, have not been fully elucidated, its structure is consistent with this general sesquiterpenoid pathway. researchgate.net
Biosynthesis of Pseudophrynamine Alkaloids
In stark contrast, pseudophrynamine alkaloids are a class of indolic compounds. researchgate.netnih.gov Their biosynthesis has been a subject of significant interest as it represents a rare case of alkaloids being endogenously produced by amphibians rather than being sequestered from their diet. researchgate.netnih.gov Studies on Australian myobatrachid frogs of the genus Pseudophryne have shown that captive-raised frogs, devoid of an alkaloid-containing diet, still produce pseudophrynamines. researchgate.netnih.gov
The indole (B1671886) core of these alkaloids strongly points to an amino acid precursor, almost certainly tryptophan, which is a product of the shikimic acid pathway. The biosynthesis of pseudophrynamines appears to be modulated by the frog's dietary intake; the presence of high levels of sequestered dietary alkaloids, such as pumiliotoxins, has been observed to correlate with reduced levels of biosynthesized pseudophrynamines. researchgate.netnih.gov This suggests a regulatory mechanism that balances endogenous synthesis with sequestration from external sources.
Comparative Analysis
The fundamental differences in the biogenetic pathways of Nuphar alkaloids (represented by this compound) and pseudophrynamine alkaloids are summarized below. The comparison highlights their distinct origins from primary metabolism, the nature of their precursors, and their structural classes.
| Feature | Nuphar Alkaloids (e.g., this compound) | Pseudophrynamine Alkaloids |
| Organism/Source | Plants (e.g., Nuphar luteum) | Animals (Australian Myobatrachid Frogs, genus Pseudophryne) researchgate.netnih.gov |
| Alkaloid Class | Sesquiterpenoid Alkaloid gcprohru.ac.in | Indole Alkaloid researchgate.netnih.gov |
| Primary Metabolic Pathway | Acetate-Mevalonate Pathway gcprohru.ac.in | Shikimic Acid Pathway iptsalipur.orgslideshare.net |
| Key Precursor(s) | Farnesyl pyrophosphate (FPP) from acetyl-CoA | Tryptophan iptsalipur.org |
| Core Skeleton | C15 Isoprenoid (Sesquiterpene) gcprohru.ac.in | Indole Ring System |
| Key Biogenetic Process | Terpenoid cyclization and dimerization of monomers nih.govnih.gov | Formation from an amino acid precursor |
| Source of Alkaloids in Organism | Endogenous Biosynthesis | Endogenous Biosynthesis (in contrast to other sequestered frog alkaloids) nih.gov |
Research on Synthetic Strategies for Nuphacristine and Its Structural Analogues
Retrosynthetic Analysis of the Nuphacristine Molecular Skeleton
Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules like this compound. wikipedia.org It involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections that correspond to reliable chemical reactions. wikipedia.org
The this compound skeleton is characterized by a quinolizidine (B1214090) core, a structural feature common to many Nuphar alkaloids. acs.org A common retrosynthetic strategy for this class of compounds involves a primary disconnection of the bonds that form this heterocyclic system.
A logical approach for Nuphar alkaloids centers on disconnecting the quinolizidine core to reveal a key lactam intermediate, such as a quinolizidinone. acs.org This intermediate is highly valuable as it can serve as a common precursor to a variety of Nuphar alkaloids through stereoselective functionalization. acs.org Further disconnection of this lactam would lead to simpler acyclic precursors.
Key Disconnection Points in a Representative Nuphar Alkaloid Skeleton:
| Disconnection | Bond Type | Resulting Synthons (Idealized Ionic Fragments) | Corresponding Reagents (Synthetic Equivalents) |
| C-N Bond (Amide) | C-N | Acyl cation and an amine anion | Carboxylic acid derivative and an amine |
| C-C Bond (Alkene) | C-C | Allylic cation and a nucleophilic carbon | Allylic halide and an organometallic reagent |
| C-N Bond (Cyclization) | C-N | Iminium ion and an enolate | Aldehyde/Ketone and an amine |
This interactive table outlines potential disconnection points within the core structure of Nuphar alkaloids, providing a basis for synthetic planning.
The synthesis of polycyclic systems like this compound requires careful strategic planning to control the formation of multiple rings and stereocenters. One effective strategy for related Nuphar alkaloids involves a formal [3+3] cycloaddition to construct the piperidine (B6355638) nucleus, which is a core component of the quinolizidine system. acs.orgnih.gov This approach allows for the convergent assembly of a significant portion of the molecular skeleton.
Another critical consideration is the installation of the furan (B31954) ring, a characteristic feature of Nuphar alkaloids. The synthesis plan must incorporate a robust method for constructing this heterocycle at an appropriate stage, either before or after the formation of the quinolizidine core.
Convergent and Divergent Synthetic Approaches to this compound
Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a variety of different target molecules. In the context of Nuphar alkaloids, a central quinolizidinone intermediate could be divergently transformed into this compound and other related natural products through different stereoselective reduction or oxidation reactions. acs.org This approach is particularly powerful for creating a library of structural analogues for biological screening. nih.gov A concise, scalable, and enantioselective formal synthesis of eleven Nuphar alkaloids has been achieved using such a strategy, highlighting its efficacy. nih.gov
Stereoselective and Enantioselective Synthesis Methodologies
The precise control of stereochemistry is paramount in the synthesis of this compound, which contains multiple chiral centers. This is achieved through the application of stereoselective and enantioselective methods.
To ensure the formation of a single enantiomer of the target molecule, chemists employ either chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. In the synthesis of piperidine alkaloids related to this compound, carbohydrate-based auxiliaries, such as an N-galactosyl auxiliary, have been used to control stereoselective domino Mannich-Michael reactions. nih.govresearchgate.net After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of the core structures of Nuphar alkaloids, highly enantioselective Brønsted acid-catalyzed vinylogous Mukaiyama-Mannich reactions have been developed. nih.gov This method is highly efficient and allows for the construction of key stereocenters with excellent control. nih.gov
Comparison of Stereocontrol Strategies:
| Strategy | Principle | Example Application in Nuphar Synthesis | Advantages |
| Chiral Auxiliary | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Use of an N-galactosyl auxiliary in domino Mannich-Michael reactions. nih.govresearchgate.net | High diastereoselectivity, well-established methods. |
| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. | Brønsted acid catalysis of vinylogous Mukaiyama-Mannich reactions. nih.gov | High enantioselectivity, catalytic turnover, atom economy. |
This interactive table compares the two primary methods for establishing stereochemistry in the synthesis of complex alkaloids like this compound.
Once an initial stereocenter is established, subsequent stereocenters can be set relative to it using diastereoselective reactions. In the synthesis of Nuphar alkaloids, intramolecular reactions are often employed to control the relative stereochemistry of newly formed rings and substituents. For example, an intramolecular Mannich cyclization has been used in the enantioselective synthesis of the related quinolizidine alkaloid (−)-epimyrtine. acs.orgnih.gov The conformational constraints of the cyclic transition state dictate the stereochemical outcome of the cyclization, leading to the desired diastereomer.
Furthermore, the stereoselective alkylation of enolates derived from key intermediates is a powerful tool. In the synthesis of (-)-deoxynupharidine, a stereoelectronically controlled enolate alkylation was a key step in setting a crucial stereocenter. researchgate.net The existing stereochemistry within the molecule directs the approach of the electrophile, resulting in a high degree of diastereoselectivity.
Development of Novel Reaction Methodologies and Key Transformations Inspired by Nuphar Alkaloid Architecture
The complex and stereochemically rich architecture of Nuphar alkaloids has served as a fertile ground for the development of novel synthetic methodologies and key chemical transformations. These natural products, characterized by their quinolizidine core and furan appendages, present significant synthetic challenges that have spurred innovation in organic synthesis.
One notable advancement has been the development of highly enantioselective Brønsted acid-catalyzed vinylogous Mukaiyama-Mannich reactions. nih.gov This methodology has proven instrumental in the concise and scalable formal syntheses of numerous dimeric and monomeric Nuphar alkaloids. nih.gov A key feature of this reaction is the unprecedented use of a supersilyl group to control the regio-, enantio-, and diastereoselectivity, providing a powerful tool for the construction of the core alkaloid structure. nih.gov
Furthermore, biomimetic approaches have inspired the development of novel synthetic strategies. The dimerization of monomeric precursors to form the complex dimeric thioalkaloids, such as neothiobinupharidine, has been a significant area of investigation. elsevierpure.comresearchgate.net Research in this area has led to the development of methods that mimic the proposed biosynthetic pathways, offering insights into the natural formation of these molecules and providing efficient synthetic routes. researchgate.net These biomimetic syntheses often involve the strategic formation of key intermediates that spontaneously dimerize, pointing towards a more complex biosynthesis than previously understood. researchgate.netnih.gov
The synthesis of the quinolizidine core, a central feature of many Nuphar alkaloids, has also been a focus of methodological development. One stereocontrolled route employs a formal [3 + 3] cycloaddition strategy to assemble the piperidine nucleus, which is a precursor to the quinolizidine system. acs.org This approach, while initially facing challenges with certain substrates, was successfully adapted through the use of a functionalized allyl Grignard reagent followed by a Mitsunobu condensation, highlighting the need for methodological flexibility in complex natural product synthesis. acs.org
Below is a table summarizing key transformations that have been pivotal in the synthesis of Nuphar alkaloids.
| Transformation | Key Features | Application in Nuphar Alkaloid Synthesis |
| Brønsted Acid Catalyzed Vinylogous Mukaiyama-Mannich Reaction | Highly enantioselective, use of supersilyl group for selectivity control. nih.gov | Formal syntheses of eight dimeric and three monomeric Nuphar alkaloids. nih.gov |
| Biomimetic Dimerization | Mimics proposed biosynthetic pathways for dimeric thioalkaloids. researchgate.net | Synthesis of (-)-neothiobinupharidine. researchgate.netnih.gov |
| Formal [3 + 3] Cycloaddition | Stereocontrolled assembly of the piperidine nucleus. acs.org | Formal synthesis of (−)-deoxynupharidine. acs.org |
| Tandem Reductive Allylation | Efficient construction of key cyclopentenone intermediates. nih.gov | Asymmetric synthesis of a dimeric thiaspirane Nuphar alkaloid. nih.gov |
Expedient Synthesis of Nuphar Alkaloid Analogues for Mechanistic Research
The synthesis of structural analogues of Nuphar alkaloids is crucial for elucidating their mechanisms of action and for structure-activity relationship (SAR) studies. The development of expedient synthetic routes allows for the systematic modification of the natural product scaffold and the evaluation of the biological impact of these changes.
A significant achievement in this area has been the construction of a stereochemically diverse collection of the first known monomeric analogues of Nuphar alkaloids. nih.gov These syntheses were facilitated by the aforementioned enantioselective vinylogous Mukaiyama-Mannich reactions, which enabled the efficient and scalable production of these novel compounds. nih.gov Biological studies of these analogues have revealed that some possess potent apoptotic activity, with several being even more potent than their dimeric natural product counterparts. nih.gov This underscores the importance of synthetic access to analogues for the discovery of new therapeutic leads.
The modular nature of many synthetic strategies for Nuphar alkaloids allows for the late-stage introduction of diversity. For instance, the synthesis of various piperidine Nuphar alkaloids has been achieved using a 3-furan derivative as a starting material, allowing for the construction of the nitrogen-containing ring followed by the elaboration of a side chain. cdnsciencepub.com This approach facilitates the synthesis of analogues with modifications in the side chain, which can be valuable for probing interactions with biological targets.
The table below details some of the synthesized Nuphar alkaloid analogues and their significance in mechanistic research.
| Analogue Type | Synthetic Strategy | Significance for Mechanistic Research |
| Monomeric Analogues | Enantioselective Brønsted acid catalyzed vinylogous Mukaiyama-Mannich reactions. nih.gov | Discovery of potent apoptotic agents; elucidation of the minimal structural requirements for biological activity. nih.gov |
| Side-Chain Modified Analogues | Synthesis from 3-furan derivatives allowing for late-stage side-chain modification. cdnsciencepub.com | Probing structure-activity relationships and identifying key functional groups for biological interactions. |
| Stereochemical Analogues | Development of stereocontrolled synthetic routes. acs.org | Understanding the impact of stereochemistry on biological activity and target binding. |
Mechanistic Investigations of Nuphacristine S Molecular and Cellular Interactions Preclinical Focus
Identification and Characterization of Molecular Targets
The initial steps in understanding the mechanism of action of a bioactive compound involve the identification of its molecular binding partners. Techniques such as affinity chromatography, pull-down assays, and target-based functional assays are pivotal in this discovery phase.
Affinity Chromatography and Pull-down Assays for Protein Binding Partners
Affinity chromatography and pull-down assays are powerful methods used to isolate and identify specific protein binding partners of a small molecule from a complex biological sample. This is achieved by immobilizing the compound (the "bait") on a solid support and incubating it with a cell lysate. Proteins that bind to the compound are captured and subsequently identified, typically using mass spectrometry.
A review of the scientific literature did not yield any studies that have employed affinity chromatography or pull-down assays to identify the protein binding partners of Nuphacristine. Consequently, there is no available data on proteins that may directly interact with this alkaloid.
Target-Based Assays for Enzyme Inhibition (e.g., Acetylcholinesterase) or Receptor Modulation
Target-based assays are designed to measure the effect of a compound on a specific, known protein target, such as an enzyme or a receptor. Research into alkaloids from the Nuphar genus has included investigations into their potential as enzyme inhibitors.
One area of investigation for related compounds has been the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. A study investigating insecticidal alkaloids from Nuphar japonicum identified several compounds that exhibited inhibitory activity against AChE. dss.go.th While this compound itself was not explicitly reported as one of the tested compounds in the primary results of this study, the findings indicate that alkaloids from this genus can act as AChE inhibitors. dss.go.th The study demonstrated that the acute toxicity of the most potent alkaloid identified in their research may be due to the inhibition of acetylcholinesterase. dss.go.th
The table below presents the acetylcholinesterase inhibition data for the four alkaloids (referred to as 1, 2, 3, and 4) isolated from Nuphar japonicum in that study.
Table 1: Acetylcholinesterase Inhibition by Alkaloids from Nuphar japonicum
| Compound | Concentration (mmol/L) | % Inhibition |
|---|---|---|
| 1 | 0.5 | 99.6% |
| 0.25 | 74.9% | |
| 2 | 1.0 | 91.9% |
| 0.5 | 65.0% | |
| 3 | 1.0 | 67.8% |
| 0.5 | 59.7% | |
| 4 | 1.0 | 42.5% |
Data sourced from a study on insecticidal alkaloids from Nuphar japonicum. It is important to note that this compound was not explicitly identified as one of these compounds. dss.go.th
No studies were identified that specifically investigated the modulatory effects of this compound on any particular receptor.
Proteomic and Metabolomic Profiling to Elucidate Downstream Effects
Proteomics and metabolomics are large-scale study of proteins and metabolites, respectively. These "omics" approaches provide a global view of the changes within a cell or organism following treatment with a compound, offering insights into its downstream biological effects and mechanisms of action.
Currently, there are no published preclinical studies that have utilized proteomic or metabolomic profiling to investigate the downstream cellular effects of this compound. Such studies would be invaluable in mapping the broader biological pathways perturbed by this alkaloid.
Cellular Mechanistic Studies in In Vitro Systems
In vitro studies using cell cultures are fundamental to elucidating the cellular mechanisms of a compound, including its effects on signaling pathways, cell morphology, and the subcellular localization of its targets.
Analysis of this compound's Influence on Cellular Signaling Pathways
Cellular signaling pathways are complex networks that govern cellular processes such as growth, proliferation, and death. A doctoral thesis mentioned the general role of pathways like the MAPK cascade in cellular responses but did not present any specific experimental data on the effects of this compound on this or any other signaling pathway. core.ac.uk As such, there is a lack of direct evidence from preclinical studies detailing how this compound may influence cellular signaling.
High-Content Imaging for Subcellular Localization and Morphological Changes
High-content imaging is a sophisticated microscopy technique that allows for the automated acquisition and analysis of images from cells. It can be used to determine the subcellular localization of a compound or its targets and to quantify changes in cellular morphology.
No research articles were found that utilized high-content imaging or other microscopy techniques to examine the subcellular localization of this compound or to characterize any morphological changes induced by the compound in in vitro systems.
Transcriptomic and Proteomic Analysis of Cellular Responses
Initial transcriptomic and proteomic investigations into the cellular responses to this compound and related Nuphar alkaloids are beginning to shed light on their mechanisms of action at the molecular level. While comprehensive -omics data specific to this compound remains limited, studies on closely related compounds from the same class provide valuable insights into the potential pathways affected.
Transcriptomic Analysis:
Although a dedicated transcriptomic analysis for this compound has not been published, research on other sesquiterpene alkaloids from related species offers a glimpse into the potential genetic pathways modulated. For instance, gene expression profiling of human CCRF-CEM leukemic cells treated with sesquiterpene lactones, a class of compounds with structural similarities to some Nuphar alkaloids, has been performed. researchgate.net Such studies have utilized mRNA microarrays to identify significantly up- or down-regulated genes, which are then subjected to pathway analysis to understand the broader biological impact. researchgate.net It is hypothesized that this compound may modulate gene expression related to cell cycle progression, apoptosis, and inflammatory responses, given the known biological activities of Nuphar alkaloids.
A study on the plant Dendrobium officinale, which also produces alkaloids, demonstrated that treatment with alkaloid precursors and methyl jasmonate led to the differential expression of 35 unigenes involved in alkaloid biosynthesis. frontiersin.org This highlights the potential for external compounds to influence the transcriptomic landscape related to secondary metabolite production, a principle that may also apply to how cells respond to exogenous alkaloids like this compound.
Proteomic Analysis:
More direct evidence of molecular interactions comes from proteomic studies on dimeric Nuphar alkaloids. A key study employed a technique known as isoTOP-activity-based protein profiling (isoTOP-ABPP) to probe the reactivity of the thiaspirane pharmacophore present in many Nuphar dimers. acs.org This investigation revealed that the sulfur atom within this structure is electrophilic and can react with cellular nucleophiles, particularly cysteine residues within proteins. acs.orgacs.org This suggests that a primary proteomic consequence of exposure to such alkaloids is the formation of covalent adducts with a specific subset of the proteome.
This reactivity leads to the proposal that these dimeric alkaloids may function as "prodrugs," which, upon reacting with cellular components, release a highly reactive iminium species that can form covalent bonds with proteins. acs.org The proteomic consequence of this would be the targeted modification and potential inactivation or altered function of specific proteins. While a full-scale proteomic analysis to identify all protein targets of a Nuphar alkaloid is yet to be completed, this targeted reactivity provides a strong foundation for understanding their molecular mechanism. The table below summarizes the key findings from these mechanistic investigations.
| Analysis Type | Compound/Extract | Key Findings | Implication for this compound |
| Transcriptomic | Sesquiterpene Lactones | Modulation of gene expression related to apoptosis and cell cycle. researchgate.net | This compound may alter similar genetic pathways. |
| Proteomic (isoTOP-ABPP) | Dimeric Nuphar Alkaloids | The thiaspirane sulfur is electrophilic and reacts with cysteine residues in proteins. acs.orgacs.org | This compound may directly interact with and modify cellular proteins. |
| Proteomic (Inference) | Dimeric Nuphar Alkaloids | Proposed to act as prodrugs, releasing a reactive iminium species that covalently binds to proteins. acs.org | The proteomic impact may involve irreversible modification of protein function. |
Preclinical In Vivo Model Systems for Mechanistic Elucidation (Strictly Non-Human)
To understand the complex biological interactions of this compound and its analogs in a whole-organism context, several non-human preclinical in vivo models have been utilized. These studies are crucial for bridging the gap between in vitro findings and potential therapeutic applications, offering insights into systemic effects and organ-specific responses.
Investigation of this compound's Interactions in Relevant Biological Models
Due to the limited availability of pure this compound for extensive research, preclinical in vivo studies have often employed extracts of Nuphar lutea or other purified, related alkaloids. These studies provide a valuable, albeit indirect, assessment of the potential in vivo effects of this compound.
One significant area of investigation has been in oncology. The anti-metastatic potential of a semi-purified Nuphar lutea leaf extract (NUP) was examined in a B16 melanoma experimental murine lung metastasis model. jcancer.org In this model, C57BL/6 mice were injected intravenously with B16 melanoma cells to induce lung metastases. jcancer.org Treatment with the Nuphar extract, both alone and in combination with standard chemotherapy agents like cisplatin, allowed for the evaluation of its effects on tumor colonization in the lungs. jcancer.orgnih.gov This model is critical for understanding how these alkaloids might interfere with the metastatic cascade in a complex biological environment.
Another relevant model involves the induction of chronic kidney disease (CKD) in mice. In one study, C57BL/6J mice were fed an adenine-rich diet to induce CKD, characterized by inflammation and kidney damage. researchgate.net These mice were then treated with 6,6′-dihydroxythiobinupharidine (DTBN), a dimeric sesquiterpene thioalkaloid from Nuphar lutea. researchgate.net This model allows for the investigation of the anti-inflammatory and tissue-protective effects of the compound in the context of a chronic disease state.
Furthermore, a murine model of viral infection has been used to assess the therapeutic potential of DTBN. K18-hACE2 mice, which are susceptible to SARS-CoV-2 infection, were used to study the in vivo efficacy of DTBN. mdpi.com This model is instrumental in evaluating the compound's ability to modulate the host response to a viral pathogen, including its impact on viral load and disease-associated pathology in the lungs. mdpi.com
The table below provides a summary of the preclinical in vivo models used to investigate the biological activities of Nuphar alkaloids.
| Biological Model | Compound/Extract | Disease Context | Key Parameters Investigated |
| C57BL/6 Mice | Semi-purified Nuphar lutea extract (NUP) | Melanoma Lung Metastasis | Lung metastatic load, synergistic effects with cisplatin. jcancer.orgnih.gov |
| C57BL/6J Mice | 6,6′-dihydroxythiobinupharidine (DTBN) | Adenine-induced Chronic Kidney Disease | Kidney function, inflammation, and histology. researchgate.net |
| K18-hACE2 Mice | 6,6′-dihydroxythiobinupharidine (DTBN) | SARS-CoV-2 Infection | Clinical outcomes, lung viral load, and lung histology. mdpi.com |
Biomarker Identification for Mechanistic Insights in Preclinical Settings
A key objective of preclinical in vivo studies is the identification of biomarkers that can provide insights into a compound's mechanism of action and serve as indicators of its biological activity.
In the B16 melanoma lung metastasis model, the molecular pathways affected by the Nuphar lutea extract were investigated. This led to the identification of the ERK and NF-κB signaling pathways as being modulated by the treatment. jcancer.org Specifically, the extract was found to inhibit TNFα-induced IκBα degradation and the subsequent nuclear translocation of NF-κB, a key regulator of inflammation and cell survival. jcancer.org These molecules (p-ERK, IκBα, nuclear NF-κB) can therefore be considered as mechanism-based biomarkers for the activity of Nuphar alkaloids in this cancer model.
In the chronic kidney disease model, several biomarkers of inflammation and kidney function were assessed. Treatment with DTBN led to a significant decrease in serum urea (B33335) and creatinine, which are established biomarkers of kidney function. researchgate.net Furthermore, analysis of kidney tissue revealed a reduction in F4/80 positive macrophage infiltration, a marker of inflammation, and decreased levels of the pro-fibrotic cytokine TGF-β. researchgate.net At the molecular level, the inflammatory markers IL-1β, IL-6, and phosphorylated STAT3 (P-STAT3) were all significantly decreased in the kidneys of DTBN-treated mice, positioning them as key biomarkers of the compound's anti-inflammatory effect in this model. researchgate.net
In the context of the SARS-CoV-2 infection model, the primary biomarker of efficacy was the viral load in the lungs, which was significantly lowered by DTBN treatment. mdpi.com Additionally, clinical outcomes and survival rates served as crucial markers of the compound's in vivo activity. mdpi.com The study also pointed towards the compound's known inhibitory effects on cellular proteins like NF-κB and cathepsins as part of its mechanism, suggesting these could be further explored as biomarkers. mdpi.com
The following table details the potential biomarkers identified in preclinical models for Nuphar alkaloid activity.
| Preclinical Model | Compound/Extract | Potential Biomarkers | Pathway/Process Indicated |
| Melanoma Metastasis | Semi-purified Nuphar lutea extract (NUP) | p-ERK, IκBα, nuclear NF-κB jcancer.org | ERK and NF-κB signaling pathways |
| Chronic Kidney Disease | 6,6′-dihydroxythiobinupharidine (DTBN) | Serum urea, serum creatinine, F4/80+ macrophages, TGF-β, IL-1β, IL-6, P-STAT3 researchgate.net | Kidney function, inflammation, fibrosis |
| SARS-CoV-2 Infection | 6,6′-dihydroxythiobinupharidine (DTBN) | Lung viral load, NF-κB, Cathepsins mdpi.com | Antiviral activity, host inflammatory response |
These preclinical findings, while not specific to this compound, provide a strong rationale for investigating similar mechanisms and biomarkers for this particular alkaloid. Future studies will need to confirm whether this compound acts through similar or distinct molecular pathways.
Structure Activity Relationship Sar Studies and Rational Molecular Design of Nuphacristine Derivatives
Systematic Chemical Modification Strategies to Probe Structural Contribution to Biological Interactions
Systematic chemical modification is a cornerstone of medicinal chemistry, involving the synthesis of a series of analogues where specific parts of a lead molecule are altered to understand their contribution to biological activity. For the broader class of dimeric Nuphar alkaloids, studies have pointed to the importance of specific functional groups.
Research on dimeric sesquiterpene thioalkaloids, such as 6-hydroxythiobinupharidine and 6,6′-dihydroxythiobinupharidine, has shown that the presence and position of hydroxyl groups are significant for their biological effects, including immunosuppressive and apoptosis-inducing activities. jst.go.jp Furthermore, the electrophilic nature of the sulfur atom within the thiaspirane ring of these dimeric compounds is considered a major contributor to their bioactivity. neuroquantology.com One study noted a rearrangement of the thiospirane ring specific to thiohemiaminal type Nuphar alkaloids that possess a 6-hydroxy group, suggesting a potential mechanism where the thio-ether group interacts with the neighboring hydroxyl group. jst.go.jp
For Nuphacristine, a systematic approach would involve synthesizing derivatives to probe the importance of its core quinolizidine (B1214090) structure, the furan (B31954) ring, and any hydroxyl or methyl groups. Modifications could include:
Alteration of the Furan Ring: Replacing the furan with other heterocycles or substituted phenyl groups to assess its role in target binding.
Modification of the Quinolizidine Skeleton: Introducing substituents at various positions or altering the stereochemistry to understand the spatial requirements for activity.
Derivatization of Functional Groups: If hydroxyl groups are present, esterification or etherification could determine their role as hydrogen bond donors or acceptors.
Such studies are essential to build a comprehensive SAR profile for this compound, guiding future design efforts.
Computational Chemistry Approaches to Structure-Activity Relationship Modeling
Computational methods are powerful tools for accelerating drug discovery by predicting how molecules will interact with biological targets and by identifying key structural features for activity.
While specific molecular targets for this compound are not yet well-defined, studies on related dimeric alkaloids have identified and modeled interactions with several proteins. These studies serve as a blueprint for how this compound could be investigated once its targets are elucidated.
For instance, in silico molecular docking has been used to study the interaction of various dimeric sesquiterpene thioalkaloids with P-glycoprotein (P-gp), a transporter associated with multi-drug resistance in cancer. nih.govresearchgate.net These studies calculated the binding energies and simulated how the alkaloids fit into the P-gp binding site. nih.govresearchgate.net
In another significant study, the dimeric alkaloid 6,6′-dihydroxythiobinupharidine (DTBN) was docked into the active sites of several cysteine proteases, including Cathepsin S, L, and B. neuroquantology.commdpi.com The simulations suggested that the thiaspirane ring of DTBN could come into close proximity with the cysteine sulfur in the active site of the cathepsins, potentially leading to the formation of a disulfide bond and inhibition of the enzyme. neuroquantology.commdpi.com Molecular dynamics simulations further helped to determine the stability of these alkaloid-protein complexes. mdpi.com
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 6,6’-dihydroxythiobinupharidine (DTBN) | Cathepsin S | High Affinity (Specific value not stated) | Close proximity to active site Cysteine |
| 6,6’-dihydroxythiobinupharidine (DTBN) | Cathepsin B | -42.57 | Near 20 amino acid loop of binding site gorge |
| Various Nuphar Alkaloids | P-glycoprotein | Variable | (Residues not specified) |
This table is illustrative of data from studies on related Nuphar alkaloids, as specific docking studies on this compound are not available. Data sourced from multiple studies. jst.go.jpnih.govmdpi.com
QSAR analysis establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. This allows for the prediction of activity for new, unsynthesized molecules. While no specific QSAR models for this compound or its direct analogues were found, the methodology has been successfully applied to other classes of sesquiterpenes. nih.govasm.org
A QSAR study on sesquiterpene lactones, for example, identified that features like a double bond between C-1 and C-10, a hydroxyl group at C-5, and an angeloyloxy group at C-8 were important for cytotoxicity. nih.gov For this compound, a QSAR study would first require the synthesis and biological testing of a library of derivatives. Then, computational descriptors for these molecules (e.g., electronic properties, hydrophobicity, steric parameters) would be correlated with their measured activity to build a predictive model. Such a model would be invaluable for prioritizing the synthesis of novel analogues with potentially enhanced potency.
Rational Design and Synthesis of this compound Analogues for Specific Mechanistic Probes
Rational design uses structural information from the target and SAR data to design molecules for a specific purpose. This can include creating analogues with improved potency or designing probes to elucidate a compound's mechanism of action. The design of novel N-alkyl amine analogues of noscapine (B1679977) and non-oligosaccharide selectin inhibitors are examples of successful rational design approaches. nih.govnih.gov
Based on the research into related Nuphar alkaloids, several rational design strategies could be envisioned for this compound analogues:
Targeting P-glycoprotein: Insights from docking studies on dimeric alkaloids could guide the design of this compound analogues as potential inhibitors of P-gp to overcome multidrug resistance in cancer. jst.go.jp
Developing Cysteine Protease Inhibitors: The finding that DTBN interacts with cathepsins suggests that this compound could be used as a scaffold to design novel protease inhibitors. mdpi.com This would involve incorporating functionalities that can form covalent or non-covalent bonds with the active site cysteine residue.
Synthesis of Probes: Fluorescently tagging or attaching biotin (B1667282) to a this compound analogue, without disrupting its core activity, could create powerful chemical probes to identify its cellular targets and track its distribution within cells.
The synthesis of such rationally designed analogues, followed by biological evaluation, would be a critical step in developing this compound from a natural product isolate into a valuable pharmacological tool or therapeutic lead. rsc.orgmdpi.complos.orgnih.govnih.gov
Advanced Bioanalytical Methodologies for Nuphacristine Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification in Complex Mixtures
LC-MS is a cornerstone technique for the analysis of non-volatile compounds like alkaloids in complex biological matrices. omicsonline.org It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com
Method Development for Sensitivity and SelectivityDeveloping a sensitive and selective LC-MS method for a specific compound involves optimizing several key parameters. For alkaloid analysis, reversed-phase chromatography is common, utilizing C18 columns.scielo.brresearchgate.netThe mobile phase typically consists of an aqueous component (like water with formic acid or ammonium formate to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol).scielo.brnih.govA gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with varying polarities.iqvia.com
Mass spectrometry parameters, including ionization source (e.g., Electrospray Ionization - ESI), polarity (positive or negative ion mode), and fragmentation energies, must be optimized to achieve the best signal for the target analyte. researchgate.net For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov However, specific parameters for the validated analysis of Nuphacristine are not available in the reviewed literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound-Related Compounds (if applicable)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. phcogj.com It separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column before detection by a mass spectrometer. dntb.gov.ua For alkaloids, which are often not sufficiently volatile, derivatization may be required to increase their volatility and thermal stability. nih.gov Given the lack of information on volatile derivatives or related compounds of this compound, the applicability and specific methods of GC-MS remain speculative.
Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field, offering high-resolution separations with minimal sample consumption. nih.gov It is particularly useful for the analysis of charged species like alkaloids in their protonated form. researchgate.net Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. benthamscience.com Additives like cyclodextrins can be included in the BGE to achieve chiral separations of enantiomers. benthamscience.com While CE has been successfully applied to the analysis of various alkaloid classes, including isoquinoline and Cinchona alkaloids, specific methods for the high-resolution separation of this compound have not been reported. researchgate.netbenthamscience.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling in Biological Samples
NMR spectroscopy is a robust analytical technique that provides detailed structural information about molecules and is inherently quantitative without the need for identical standards. springernature.comnih.gov In metabolomics, NMR is used to obtain a comprehensive profile of small molecules in biological samples like plasma, urine, or tissue extracts. One-dimensional (1D) ¹H NMR spectra can provide a metabolic fingerprint of a sample, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) can help to identify specific metabolites by revealing connectivity between atoms. This technique could theoretically be used to track the metabolic fate of this compound in a biological system; however, no studies detailing such metabolite profiling have been found.
Future Research Directions and Unexplored Scientific Avenues in Nuphacristine Chemistry
Integration of Systems Biology Approaches for Comprehensive Understanding of Nuphacristine's Biological Context
A significant hurdle in natural product research is that the complex biosynthetic pathways of many compounds are only partially understood, which hinders their therapeutic application and biotechnological production. nih.gov Systems biology offers a powerful framework to overcome these challenges by providing a holistic view of the intricate networks of genes, proteins, and metabolites involved in the production and function of bioactive compounds like this compound. researchgate.net Future research should focus on integrating multi-omics data to build a comprehensive model of this compound's role within Nuphar luteum and its ecosystem.
Key strategies would include:
Transcriptomics and Metabolomics: By analyzing the gene expression (transcriptome) and metabolite profiles (metabolome) of Nuphar luteum under various environmental conditions, researchers can identify genes and molecules that are co-expressed with this compound. This co-expression analysis is a powerful method for discovering the enzymes and regulatory factors involved in its biosynthetic pathway. nih.gov
Chemoproteomics: This technique uses activity-based chemical probes to rapidly identify functional proteins that interact with this compound or its precursors. frontiersin.org It has proven to be a valuable tool for elucidating the biosynthetic pathways of other complex plant natural products and could accelerate the discovery of the key enzymes responsible for this compound synthesis. frontiersin.org
Network Pharmacology: Combining systems biology with network pharmacology can help unravel the broader biological context. researchgate.net By understanding the network of interactions, scientists can predict how this compound functions not just as an isolated molecule, but as a component in the complex biochemical regulation of aquatic ecosystems. ijbpas.com
Application of Artificial Intelligence and Machine Learning for De Novo Design and Pathway Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel molecules. frontiersin.org These technologies offer immense potential for exploring the chemical space around this compound and elucidating its formation.
Future applications could include:
De Novo Drug Design: Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on datasets of known alkaloids to design novel molecular structures based on the this compound scaffold. frontiersin.orgnih.govnih.gov These AI-generated molecules can be optimized for specific properties, potentially leading to new therapeutic candidates with enhanced activity or novel functions. nih.gov This approach bypasses the time-consuming process of traditional high-throughput screening. frontiersin.org
Biosynthetic Pathway Prediction: Deep learning models can be used to predict enzymatic reactions and entire biosynthetic pathways. oup.com By feeding genomic data from Nuphar luteum and known reaction data into these models, it may be possible to predict the sequence of enzymatic steps that lead to this compound. This computational approach can prioritize genes for experimental validation, significantly speeding up pathway elucidation. oup.comresearchgate.net
Property Prediction: ML algorithms are adept at predicting the biological activities and physicochemical properties of molecules. nih.gov By training models on existing data, researchers could predict the potential targets and functions of this compound and its AI-designed analogues, guiding further experimental investigation. knaw.nl
Sustainable Sourcing, Synthetic Biology, and Biotechnological Production Strategies for this compound
The reliance on harvesting wild plants for valuable compounds presents significant challenges, including slow growth rates, resource scarcity, high environmental impact, and inconsistent yields. frontiersin.orgresearchgate.net Developing sustainable and reliable sources of this compound is crucial for future research and potential application.
Key avenues for exploration are:
Sustainable Harvesting and Cultivation: While direct harvesting from wild populations is often unsustainable, developing standardized cultivation methods for Nuphar luteum could provide a more controlled source. This requires implementing stringent quality control measures, as the chemical composition of plants can be influenced by genetics and environmental conditions. mdpi.com
Plant Cell and Tissue Culture: Elicitation, the use of agents to stimulate secondary metabolite production, in plant cell cultures is a promising strategy. For instance, the use of silver nanoparticles has been shown to increase alkaloid production in other medicinal plants. nih.gov Research into developing stable cell lines of Nuphar luteum could offer a contained and controlled production environment.
Synthetic Biology and Heterologous Expression: The most promising long-term strategy is the use of synthetic biology to transfer the this compound biosynthetic pathway into a microbial host like yeast or bacteria. frontiersin.orgetcgroup.org Once the genes for the pathway are identified, they can be introduced into these "microbial factories" for scalable, cost-effective, and environmentally friendly production. researchgate.netnih.gov This approach has been successful for other complex alkaloids and would eliminate reliance on plant sourcing entirely. nih.govetcgroup.org
Exploration of this compound's Role in Ecological Chemical Interactions
The alkaloids produced by Nuphar species are believed to play a significant role in the plant's interaction with its environment. wikipedia.org Understanding the chemical ecology of this compound can provide insights into the function of natural products in shaping ecosystems.
Future research should investigate:
Allelopathic Properties: Allelopathy is the chemical inhibition of one organism by another. acquariofilia.org Nuphar lutea produces alkaloids that are excreted into the water and can inhibit the growth of cyanobacteria, algae, and even planktonic crustaceans. researchgate.net Future studies could specifically test this compound for its allelopathic activity to determine its contribution to Nuphar luteum's ability to compete with other aquatic organisms and prevent the formation of harmful algal blooms. wikipedia.orgacquariofilia.orgresearchgate.net
Anti-herbivore Defense: Chemical defense is a common strategy for plants to deter herbivores. peerj.com Extracts from Nuphar luteum have been shown to inhibit feeding by crayfish. peerj.com Investigating whether this compound specifically acts as a feeding deterrent or toxin to common herbivores of the yellow water lily would clarify its defensive role.
Bioaccumulation and Trophic Transfer: Aquatic plants can absorb and accumulate substances from their environment, and these compounds can be transferred up the food chain. researchgate.net Nuphar lutea is known to accumulate various elements, and its alkaloids are consumed by herbivores. researchgate.net A focused study on the fate of this compound in the local food web could reveal interesting ecological dynamics, such as its potential bioaccumulation in consumers or its role in shaping herbivore behavior.
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and characterizing nuphacristine from Nuphar luteum rhizomes?
- Answer : this compound isolation typically involves solvent extraction (e.g., methanol for alkaloid enrichment), followed by chromatographic techniques like column chromatography or HPLC for purification . Structural elucidation relies on spectral analysis (NMR, MS) and chemical transformations to confirm stereochemistry . For reproducibility, document solvent ratios, column parameters, and spectral data acquisition settings .
Q. How can researchers design initial pharmacological screenings for this compound’s bioactivity?
- Answer : Prioritize in vitro assays targeting mechanisms suggested by related alkaloids (e.g., anti-parasitic or anti-inflammatory pathways). For example:
- Anti-leishmanial activity : Screen against Leishmania promastigotes using IC50/IC90 dose-response assays, with differentiated THP1 cells for toxicity controls .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) at concentrations ≤20 µg/mL to establish safety margins .
- Include positive controls (e.g., amphotericin B for anti-leishmanial tests) and triplicate replicates .
Q. What are the critical steps in validating the purity of isolated this compound?
- Answer :
- Chromatographic purity : Use HPLC with UV detection (λ=254 nm) and ≥95% peak area threshold .
- Elemental analysis : Match experimental C/H/N/S ratios to theoretical values (±0.4%) .
- Spectroscopic consistency : Compare NMR chemical shifts and MS fragmentation patterns to published data .
Advanced Research Questions
Q. How can contradictory results in this compound’s pharmacological efficacy be systematically analyzed?
- Answer : Apply the following framework:
- Source identification : Differentiate methodological variables (e.g., cell line specificity, solvent carriers) from biological variability .
- Statistical reconciliation : Use meta-analysis tools (e.g., RevMan) to aggregate data, applying random-effects models to account for heterogeneity .
- Mechanistic validation : Employ CRISPR-based gene knockout in in vitro models to isolate target pathways (e.g., trypanothione reductase in anti-leishmanial activity) .
Q. What strategies optimize this compound’s structural derivatives for enhanced bioavailability?
- Answer :
- Scaffold modification : Introduce hydrophilic groups (e.g., hydroxyls) at C6/C6' positions to improve aqueous solubility, guided by molecular docking studies .
- Prodrug synthesis : Conjugate with PEG or lipid moieties, validated via in situ intestinal perfusion assays .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life (t½) and AUC in rodent models, comparing derivatives to the parent compound .
Q. How should researchers address discrepancies in this compound’s reported anti-trypanosomal IC50 values?
- Answer :
- Experimental audit : Re-examine assay conditions (e.g., parasite strain, incubation time, solvent DMSO concentration ≤0.1%) .
- Dose-response recalibration : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals, ensuring Hill slopes align with mechanistic assumptions (1.0–1.5) .
- Cross-lab validation : Share aliquots of standardized this compound with collaborating labs to minimize batch variability .
Methodological Tables
Table 1 : Key Pharmacological Studies of this compound
| Bioactivity Model | Assay Type | Key Finding | Reference |
|---|---|---|---|
| T. brucei inhibition | In vitro IC50 | IC50 = 2.1 µg/mL (non-toxic to THP1) | |
| Cytotoxicity (HEK293) | MTT assay | CC50 > 50 µg/mL |
Table 2 : Structural Analysis Parameters for this compound
| Technique | Critical Parameters | Reference |
|---|---|---|
| NMR (¹H/¹³C) | CDCl3 solvent, 500 MHz, δ 6.8 (H-12), 170 ppm (C=O) | |
| High-Resolution MS | ESI+ mode, m/z 543.2485 [M+H]<sup>+</sup> |
Guidelines for Rigorous Inquiry
- Experimental design : Follow NIH preclinical checklists for animal/cell studies, including randomization and blinding protocols .
- Data interpretation : Avoid confirmation bias; use triangulation (e.g., orthogonal assays) to validate mechanisms .
- Ethical compliance : Disclose conflicts of interest and obtain IRB/IACUC approvals for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
